methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C21H20N2O5. This compound is known for its unique structural properties, which include a pyridazinone core and a methoxyphenyl group. It is often used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with 3-amino-6-oxopyridazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate
- Methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Uniqueness
Methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its specific structural features, such as the methoxy group and the pyridazinone core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
Methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, including enzyme inhibition, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyridazinone core, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its pharmacological properties.
Enzyme Inhibition Studies
Recent research has focused on the inhibitory effects of this compound on various enzymes, particularly cholinesterases.
Table 1: Enzyme Inhibition Potency
Compound | Target Enzyme | IC50 (μM) | Reference |
---|---|---|---|
This compound | Butyrylcholinesterase | 12.8 | |
Donepezil | Butyrylcholinesterase | 3.25 |
The compound exhibited moderate inhibition of butyrylcholinesterase, suggesting potential applications in treating Alzheimer's disease.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it was tested against HT-29 colon cancer cells, where it showed significant apoptotic activity.
Table 2: Cytotoxicity Results
The results indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further anticancer drug development.
The proposed mechanism involves the binding of the compound to specific molecular targets within cells, potentially inhibiting key pathways involved in cell proliferation and survival. This interaction may lead to alterations in protein expression levels associated with apoptosis.
Case Studies and Research Findings
- Study on Antioxidant Properties : A study highlighted that derivatives of pyridazinone compounds exhibit significant antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases .
- Inhibition of Cancer Cell Growth : Another research indicated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Interaction Studies : Kinetic studies revealed that the compound acts as a mixed-type inhibitor for butyrylcholinesterase, binding to both the active site and peripheral sites, which enhances its inhibitory efficacy compared to other known inhibitors like donepezil .
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O5/c1-28-17-9-5-14(6-10-17)18-11-12-20(26)24(23-18)13-19(25)22-16-7-3-15(4-8-16)21(27)29-2/h3-12H,13H2,1-2H3,(H,22,25) |
InChI Key |
MSOCOMOOCIUJJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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